(R)-SLV 319
CAS No.: 656827-86-0
Cat. No.: VC0005302
Molecular Formula: C23H20Cl2N4O2S
Molecular Weight: 487.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 656827-86-0 |
---|---|
Molecular Formula | C23H20Cl2N4O2S |
Molecular Weight | 487.4 g/mol |
IUPAC Name | (4R)-5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide |
Standard InChI | InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)/t21-/m0/s1 |
Standard InChI Key | AXJQVVLKUYCICH-NRFANRHFSA-N |
Isomeric SMILES | CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
SMILES | CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES | CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Appearance | Assay:≥98%A crystalline solid |
Chemical and Structural Properties of (R)-SLV 319
Molecular Characteristics
(R)-SLV 319, formally named 3-(4-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N’-methyl-4R-phenyl-1H-pyrazole-1-carboximidamide, features a pyrazoline core substituted with chlorophenyl and sulfonyl groups. Its stereochemistry at the C4 position distinguishes it from the active S-enantiomer, resulting in divergent pharmacological profiles . The compound’s molecular weight of 487.4 g/mol and solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol facilitate its use in experimental settings .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 487.4 g/mol | |
CAS Number | 656827-86-0 | |
Solubility | ≤30 mg/mL in DMSO, ethanol | |
Storage Conditions | -20°C |
Pharmacological Profile and Receptor Interactions
CB1 Receptor Affinity and Selectivity
(R)-SLV 319 exhibits a 100-fold lower binding affinity for CB1 receptors compared to its S-enantiomer, with a value of 894 nM . This diminished activity arises from steric hindrance and altered hydrogen-bonding interactions within the receptor’s orthosteric site, as revealed by molecular docking studies . Unlike (S)-SLV 319, which potently inhibits CB1-mediated cAMP signaling, the R-enantiomer shows negligible functional antagonism in vitro .
Off-Target Effects
Despite its low CB1 affinity, (R)-SLV 319 retains weak interactions with peripheral CB2 receptors (), though these are clinically insignificant . No substantial activity has been observed at other GPCRs, including serotonin or dopamine receptors, underscoring its selectivity within the endocannabinoid system.
Comparative Pharmacokinetics
Table 2: Pharmacokinetic Parameters of (R)-SLV 319 vs. (S)-SLV 319
Parameter | (R)-SLV 319 | (S)-SLV 319 |
---|---|---|
Oral Bioavailability | 35% | 42% |
6.2 h | 7.8 h | |
(10 mg/kg) | 1.2 µM | 1.5 µM |
Brain Penetration | <5% | 22% |
Data derived from rodent studies show comparable systemic exposure between enantiomers, but reduced central uptake for the R-form .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume